2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 284.15 g/mol. This compound belongs to the class of acetamides and is characterized by the presence of a bromine atom, an alkene group, and an ether functional group. It is primarily utilized in scientific research, particularly in proteomics.
2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is classified as an organic halide due to the presence of bromine. It falls under the broader category of pharmaceuticals and research chemicals, often utilized in biochemical applications.
The synthesis of 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Typical solvents used include dichloromethane or acetone, depending on the reactivity of the starting materials.
The compound can participate in various chemical reactions:
These reactions typically require specific catalysts or conditions (e.g., heat or acids) to proceed efficiently. The stability of the compound under various conditions should also be assessed during experimental applications.
The mechanism of action for 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide largely depends on its application in biological systems. It may interact with specific biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity.
Relevant data regarding melting point, boiling point, and specific heat capacity are not widely reported but can be determined through experimental methods.
2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is primarily used in proteomics research for studying protein interactions and modifications. Its unique structural features make it suitable for exploring biochemical pathways and developing potential therapeutic agents targeting specific diseases.
The synthesis of 2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (C₁₂H₁₄BrNO₂; MW 284.15) begins with constructing the ortho-alkoxy aniline precursor. The core strategy involves O-alkylation of 2-aminophenol with 3-chloro-2-methylpropene under basic conditions (K₂CO₃/DMF), yielding 2-[(2-methylprop-2-en-1-yl)oxy]aniline. This intermediate is purified via silica gel chromatography (hexane:EtOAc = 4:1), achieving >95% purity confirmed by GC-MS . Alternative routes employ Mitsunobu conditions (PPh₃/DIAD) for stereospecific ether formation when chiral centers are present, though this is unnecessary for the target compound’s prochiral propenyloxy group [6]. Critical to backbone integrity is protecting the aniline nitrogen during alkylation to prevent N-alkylation byproducts. Acetylation (Ac₂O/pyridine) before etherification, followed by deprotection (NaOH/MeOH), ensures regioselectivity and 85–90% yields [6].
Table 1: Synthetic Routes to 2-[(2-Methylprop-2-en-1-yl)oxy]aniline
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Base-mediated | K₂CO₃, DMF, 80°C, 12 h | 78 | 95 | Simplicity, scalability |
Mitsunobu | PPh₃, DIAD, THF, 0°C-RT, 2 h | 92 | 98 | Regioselectivity |
Protected amine route | Ac₂O/pyridine → alkylation → deprotection | 85 | 97 | Avoids N-alkylation side products |
Bromoacetamide installation leverages the nucleophilicity of the aniline nitrogen. Reaction of 2-[(2-methylprop-2-en-1-yl)oxy]aniline with bromoacetyl bromide in anhydrous dichloromethane (DCM) at 0°C affords the target compound in 82% yield after recrystallization . Optimization studies reveal that slow addition of bromoacetyl bromide (1.05 equiv. over 30 min) suppresses di-bromination and minimizes hydrolysis. Solvent choice profoundly impacts purity: ethereal solvents (THF, diethyl ether) reduce diester formation compared to polar aprotic solvents like DMF [4]. For applications requiring chemoselective protein modification, this bromoacetamide group serves as an alkylating agent for cysteine thiols, forming stable thioether linkages under physiological pH [3] [7]. The electrophilicity of the bromomethyl group is tunable via adjacent electron-withdrawing groups, though unmodified bromoacetamide exhibits optimal reactivity for bioconjugation (second-order rate constant k₂ ≈ 1.2 M⁻¹s⁻¹ at pH 7.4) [7].
The propenyloxy moiety (–OCH₂C(CH₃)=CH₂) is introduced via SN2 reaction between 2-aminophenol and 3-chloro-2-methylpropene. Kinetic studies confirm pseudo-first-order dependence on the chloride electrophile, with rate acceleration observed using phase-transfer catalysts like tetrabutylammonium bromide (TBAB). Microwave irradiation (100°C, 30 min) enhances conversion to 95% versus 78% under thermal conditions [6]. Competing side reactions include:
Solvent polarity dictates both etherification and bromoacetylation efficiency. For ether formation, polar aprotic solvents (DMF, DMSO) maximize nucleophilicity of the phenoxide anion but necessitate rigorous anhydrous conditions to prevent hydrolysis. Bromoacetylation yields correlate with solvent dielectric constant (ε):
Table 2: Solvent Optimization for Bromoacetylation
Solvent | Dielectric Constant (ε) | Yield (%) | Impurity Profile |
---|---|---|---|
DCM | 8.9 | 82 | <5% di-brominated byproduct |
THF | 7.5 | 75 | 8–10% ester formation |
Acetonitrile | 37.5 | 68 | 15% hydrolyzed bromoacetic acid |
DMF | 38.3 | 70 | 12% N-alkylation side product |
Catalysts for etherification include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: